1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one

Diacylglycerol lipase alpha inhibition Endocannabinoid system pharmacology α-Ketoheterocycle structure–activity relationships

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is a synthetic α-ketoheterocycle that functions as a potent, reversible inhibitor of sn-1-diacylglycerol lipase α (DAGLα), the primary biosynthetic enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG). It also exhibits sub-nanomolar affinity for fatty-acid amide hydrolase (FAAH).

Molecular Formula C17H16N2O2
Molecular Weight 280.32 g/mol
Cat. No. B13940214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one
Molecular FormulaC17H16N2O2
Molecular Weight280.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCC(=O)C2=NC3=C(O2)C=CC=N3
InChIInChI=1S/C17H16N2O2/c20-14(10-5-4-9-13-7-2-1-3-8-13)17-19-16-15(21-17)11-6-12-18-16/h1-3,6-8,11-12H,4-5,9-10H2
InChIKeyJUEXPZSBWJEDSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one (CAS 288862-80-6) Procurement Intelligence: Core DAGLα Inhibitor Tool


1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one is a synthetic α-ketoheterocycle that functions as a potent, reversible inhibitor of sn-1-diacylglycerol lipase α (DAGLα), the primary biosynthetic enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. It also exhibits sub-nanomolar affinity for fatty-acid amide hydrolase (FAAH) [2]. The compound is commercially available with ≥98% purity (CAS 288862-80-6, C₁₇H₁₆N₂O₂, MW 280.32) and serves as a well-characterized pharmacological tool for dissecting 2-AG signaling.

DAGLα pathway inhibition study context
Reported serine hydrolase selectivity profile (FAAH as sole off-target)
Endocannabinoid 2-AG signaling research tool

Why Substituting 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one with Homologous Acyl-Chain Analogs Leads to Erroneous Results


Within the α-ketoheterocycle DAGLα inhibitor series, even a single methylene group insertion or deletion in the C2-acyl chain drives >10-fold changes in inhibitory potency and dramatically alters lipophilic efficiency (LipE) [1]. The 5-phenylpentanoyl chain length is not merely a convenience—it represents the local maximum of LipE among saturated-chain congeners, combining sub-40 nM DAGLα inhibition with the most favorable drug-likeness index in the series. Generic substitution with the homologous hexanoyl or octanoyl derivatives therefore produces quantitatively different pharmacological profiles, confounding dose-response interpretations and undermining target-engagement reproducibility.

Acyl-chain length sensitivity
Homologous chain analogs (e.g., hexanoyl, octanoyl) may exhibit >10-fold shifts in DAGLα inhibitory potency and altered LipE, potentially confounding dose-response interpretation.
Heterocyclic scaffold mismatch
Imidazo-, thiazolo-, or benzoxazole-based core replacements may reduce DAGLα inhibition by 30–100-fold; scaffold selection is critical for target engagement.
Selectivity profile divergence
Uncharacterized analogs may introduce additional off-target serine hydrolase engagement beyond the reported FAAH interaction, complicating pathway attribution.

1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one: Quantifiable Differentiation Evidence Against Closest Analogs


DAGLα Inhibitory Potency: Pentanoyl (n=5) Outperforms Hexanoyl (n=6) by >10‑Fold

Compound 1 (target, n=5) exhibits a DAGLα IC₅₀ of 37 ± 5 nM, whereas the direct homolog 109 (n=6, 1-(oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one) shows a >10‑fold potency loss with an IC₅₀ of ~525 nM (pIC₅₀ 6.28 ± 0.10 vs 7.43 ± 0.05) [1]. This marked discontinuity in the chain-length SAR underscores the criticality of the pentanoyl linker.

DAGLα IC₅₀
Head-to-head
Target (n=5): 37 ± 5 nM Hexanoyl analog (n=6): ~525 nM >10-fold difference (ΔpIC₅₀ = 1.15)
Supports chain-length selection for assay sensitivity
HEK293T membrane assay, pNPB substrate
Diacylglycerol lipase alpha inhibition Endocannabinoid system pharmacology α-Ketoheterocycle structure–activity relationships

Lipophilic Efficiency (LipE): The Pentanoyl Chain Maximizes Drug-Likeness Among Saturated Homologs

Across the saturated C2‑acyl series (n = 1–8), compound 1 (n=5) achieves the highest LipE value of 3.35. The most potent analog 111 (n=8, IC₅₀ ~3.6 nM) has a substantially lower LipE of 2.78, while the hexanoyl analog 109 (n=6) drops to 1.68 [1]. LipE, defined as pIC₅₀ – cLogP, captures the efficiency of potency relative to lipophilicity and is a validated metric for lead prioritization.

Lipophilic Efficiency
Head-to-head
Target LipE = 3.35 111 (n=8): 2.78 109 (n=6): 1.68 ΔLipE +0.57 / +1.67
Balances potency and lipophilicity for lead optimization
pIC₅₀ from surrogate substrate assay; cLogP calculated
Lipophilic efficiency Drug-likeness optimization α-Ketoheterocycle lead development

Serine Hydrolase Selectivity Profile: Only FAAH Identified as Off-Target Across >40 Serine Hydrolases

By competitive activity-based protein profiling (ABPP), compound 1 demonstrated high selectivity across a panel of >40 serine hydrolases, with fatty-acid amide hydrolase (FAAH) as the sole detected off-target [1]. FAAH inhibition is quantitated with a Ki of 0.30 nM [2]. No quantitative off-target panel data are reported for chain-length analogs, but this profile supports the use of compound 1 as a dual DAGLα/FAAH probe with otherwise clean selectivity, distinguishing it from promiscuous α-ketoheterocycles described in earlier literature.

Selectivity Profile
Class-level
1 off-target (FAAH) / >40 serine hydrolases
Supports DAGLα pathway attribution in functional studies
FAAH Ki 0.30 nM; no quantitative comparator panel data
Activity-based protein profiling Serine hydrolase inhibitor selectivity Chemical proteomics

Heterocyclic Scaffold Identity: Oxazolo[4,5‑b]pyridine is ~30‑Fold More Potent Than Imidazo/Thiazolo Counterparts

Replacement of the oxazolo[4,5‑b]pyridine scaffold of compound 1 with imidazo[4,5‑b]pyridine (compound 5) or thiazolo[4,5‑b]pyridine (compound 6) reduces DAGLα inhibitory potency by approximately 30‑fold, with both comparators exhibiting pIC₅₀ < 6 [1]. Removal of the pyridyl nitrogen (benzoxazole analog, 2) results in a ~100‑fold potency loss, confirming the essential role of the 4‑N‑oxazolopyridine framework.

Heterocyclic Scaffold
Head-to-head
Oxazolo[4,5-b]pyridine: pIC₅₀ 7.43 Imidazo/Thiazolo: pIC₅₀ 30-fold) Benzoxazole: ~100-fold loss
Scaffold selection critical for DAGLα inhibition potency
HEK293T membrane colorimetric assay
Heterocyclic scaffold optimization DAGLα inhibitor pharmacophore Medicinal chemistry SAR

Commercial Quality Specification: ≥98% Purity with ISO Certification Supports Assay Reproducibility

The supplier (MolCore) provides 1-(oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one at ≥98% purity by HPLC, with ISO certification . In the absence of a product-specific pharmacopeial monograph, this purity level meets the benchmark for hit-to-lead chemistry and biochemical assay use. Variability in purity among non-certified sources can introduce confounding inhibitory activity from impurities, particularly in enzyme assays run at low nanomolar compound concentrations.

Commercial Purity
Data to verify
≥98% (HPLC)
May support lot-to-lot reproducibility
ISO-certified; no pharmacopeial monograph available
Chemical procurement standards Assay reproducibility Lead compound quality control

High-Value Procurement Scenarios for 1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one Based on Verified Differentiation Evidence


Standardized DAGLα Enzyme Assay Tool Compound

With an IC₅₀ of 37 ± 5 nM and LipE of 3.35, the pentanoyl derivative provides the most balanced potency-efficiency profile in the α‑ketoheterocycle series [1]. Its well-defined selectivity fingerprint (only FAAH as off-target) makes it the reference inhibitor for DAGLα activity assays in endocannabinoid research, enabling inter-laboratory reproducibility and meaningful cross-study comparisons of enzyme kinetics and inhibitor screening outcomes.

Lead Optimization Starting Point for Dual DAGLα/FAAH Modulators

The compound's dual activity on DAGLα (37 nM) and FAAH (Ki 0.30 nM) [1][2], combined with its maximal LipE among acyl-chain congeners, positions it as an ideal starting scaffold for medicinal chemistry teams aiming to balance potency at both targets while controlling lipophilicity. Any procurement of chain-length analogs would shift the activity profile away from this dual-target optimum.

Chemical Probe for Neuronal 2-AG Signaling Studies

The confirmed selectivity over >40 serine hydrolases, with FAAH as the sole off-target, supports the use of this compound in ex vivo brain slice electrophysiology and in vivo pharmacological studies where unambiguous attribution of effects to 2-AG elevation is required [1]. Purchasing a scaffold analog (e.g., imidazopyridine) would introduce >30‑fold weaker DAGLα inhibition and potentially alter off-target profiles, undermining mechanistic conclusions.

SAR Reference Standard for In-House α-Ketoheterocycle Libraries

Given the extensive SAR data available in the primary literature, compound 1 serves as a validated positive control for constructing and benchmarking proprietary DAGLα inhibitor libraries [1]. Its ISO-certified ≥98% purity guarantees consistency across screening campaigns, reducing the false-positive and false-negative rates that arise from impure or misidentified comparator compounds.

Application
Selection Property
Validation Focus
DAGLα enzyme assay research
Reported potency-efficiency balance and selectivity fingerprint
Assay sensitivity and inter-laboratory reproducibility
Dual DAGLα/FAAH modulator lead optimization
Maximal LipE among acyl-chain congeners
Potency balance at both targets and lipophilicity control
Neuronal 2-AG signaling studies
Confirmed selectivity over >40 serine hydrolases
Attribution of pharmacological effects to 2-AG pathway modulation
In-house α-ketoheterocycle library benchmarking
SAR-validated reference scaffold with ISO-certified purity
Screening consistency and false-positive reduction
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